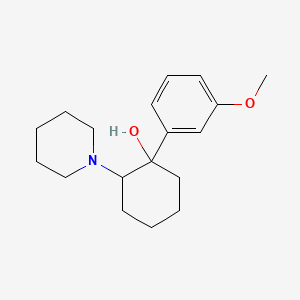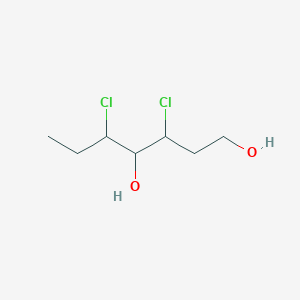![molecular formula C10H17Cl4NO2S2 B14458914 1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide CAS No. 66210-86-4](/img/structure/B14458914.png)
1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide is a chemical compound characterized by its unique structure, which includes a cyclooctyl group, a trichloromethylsulfanyl group, and a methanesulfonamide group. This compound is part of the broader class of organochlorine compounds and sulfonamides, known for their diverse applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclooctylamine precursor. The synthetic route may include:
Alkylation: Cyclooctylamine is alkylated with a suitable chlorinating agent to introduce the chloro group.
Sulfonation: The intermediate is then reacted with methanesulfonyl chloride to form the methanesulfonamide group.
Thioether Formation: Finally, the trichloromethylsulfanyl group is introduced through a nucleophilic substitution reaction using trichloromethylthiol as the reagent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new organochlorine compounds and sulfonamides.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The trichloromethylsulfanyl group may also interact with thiol groups in proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a sulfonamide group but differs in its fluorinated structure, leading to different chemical properties and applications.
Methanesulfonamide derivatives: These compounds share the methanesulfonamide group but vary in their substituents, affecting their reactivity and use in synthesis.
Cyclooctylamine derivatives: Compounds with the cyclooctylamine structure but different functional groups can be used to study the effects of structural changes on biological activity.
Eigenschaften
CAS-Nummer |
66210-86-4 |
|---|---|
Molekularformel |
C10H17Cl4NO2S2 |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
1-chloro-N-cyclooctyl-N-(trichloromethylsulfanyl)methanesulfonamide |
InChI |
InChI=1S/C10H17Cl4NO2S2/c11-8-19(16,17)15(18-10(12,13)14)9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
InChI-Schlüssel |
FBPMWHDPZIVVLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)N(SC(Cl)(Cl)Cl)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)

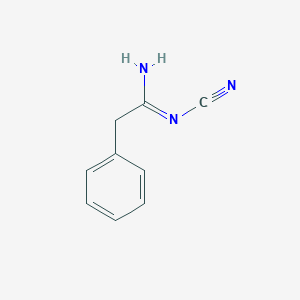
![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
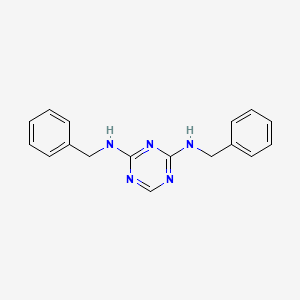

![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
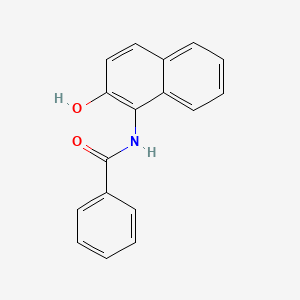
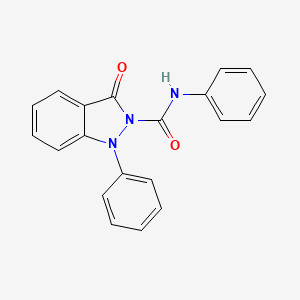
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
